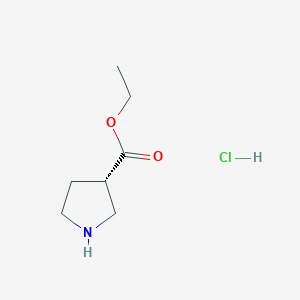

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride

Description

(S)-Ethyl pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by an ethyl ester group at the 3-position of the pyrrolidine ring and a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . The compound’s stereochemistry at the 3-position (S-configuration) distinguishes it from racemic or other enantiomeric forms. It is commonly utilized as a building block in pharmaceutical synthesis, particularly for chiral ligands, peptidomimetics, and intermediates in drug discovery .

Key properties include:

Properties

IUPAC Name |

ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYKCALHTPKNOI-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807350-91-9 | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807350-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl pyrrolidine-3-carboxylate hydrochloride typically involves the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (S)-ethyl pyrrolidine-3-carboxylate hydrochloride may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-ethyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrrolidine Derivatives

Spectroscopic and Physicochemical Data

- ¹H NMR : The (S)-enantiomer shows distinct splitting patterns for protons adjacent to the chiral center (e.g., δ 3.32–3.48 ppm for the pyrrolidine ring protons) compared to racemic mixtures .

- Melting Point : Hydrochloride salts generally exhibit higher melting points (>150°C) than free bases due to ionic interactions .

Biological Activity

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of the Compound

(S)-ethyl pyrrolidine-3-carboxylate hydrochloride is classified as a pyrrolidine derivative. Its synthesis typically involves enantioselective reactions, which allow for the production of highly enantiomerically enriched derivatives. The compound is utilized in various applications, including organic synthesis, medicinal chemistry, and biochemical research.

The biological activity of (S)-ethyl pyrrolidine-3-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets through various biochemical pathways, leading to observed biological effects. Notably, the compound has been investigated for its potential therapeutic roles, including:

- Enzyme Inhibition : It has been shown to inhibit certain viral neuraminidases, which are critical for viral replication .

- Protein-Ligand Interactions : The compound serves as a tool for studying enzyme mechanisms and protein interactions, contributing to our understanding of biochemical pathways.

Antiviral Activity

Research has demonstrated that (S)-ethyl pyrrolidine-3-carboxylate hydrochloride exhibits antiviral properties. A study focusing on novel amino acid inhibitors found that compounds similar to this pyrrolidine derivative effectively inhibited influenza virus neuraminidase. The kinetic mechanisms of inhibition were characterized using high-performance liquid chromatography assays, revealing significant inhibition rates against different strains of the virus .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Similar pyrrolidine derivatives have shown effectiveness against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. This highlights the potential for (S)-ethyl pyrrolidine-3-carboxylate hydrochloride to be further explored as a candidate for developing new antimicrobial agents .

Case Study 1: Influenza Virus Inhibition

In a controlled laboratory setting, (S)-ethyl pyrrolidine-3-carboxylate hydrochloride was tested for its ability to inhibit the cytopathogenic effects of influenza viruses in cell cultures. Results indicated that the compound significantly reduced viral replication rates, demonstrating its potential as an antiviral agent. The 50% effective concentration (EC50) was calculated using regression analysis, providing quantitative data on its efficacy .

Case Study 2: Anticancer Activity

Recent studies have explored the anticancer properties of related pyrrolidine derivatives. For instance, compounds structurally similar to (S)-ethyl pyrrolidine-3-carboxylate hydrochloride were tested against A549 human pulmonary cancer cells. Results indicated that certain modifications enhanced their anticancer activity, suggesting that this class of compounds could be developed into novel cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-Pyrrolidine-3-carboxylic acid | Antiviral | Neuraminidase inhibition |

| (S)-Methyl pyrrolidine-3-carboxylate | Antimicrobial | Protein-ligand interaction |

| (S)-Benzyl pyrrolidine-3-carboxylate | Anticancer | Induction of apoptosis |

This table summarizes the biological activities and mechanisms of action associated with compounds similar to (S)-ethyl pyrrolidine-3-carboxylate hydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.